(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chiral center, making it an important molecule in the study of stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the following steps:
Reduction of Nitro Compound: The nitro compound is reduced using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Reductive Amination: The ketone is subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a palladium on carbon catalyst for the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3,4-dimethoxyphenylacetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
®-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties that can significantly affect its biological activity and interactions. This makes it a valuable compound for studying the effects of chirality in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZWUIMVNDOMZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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